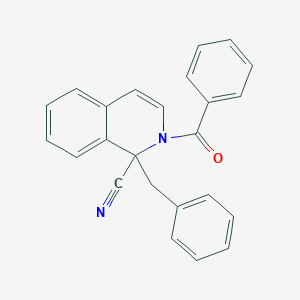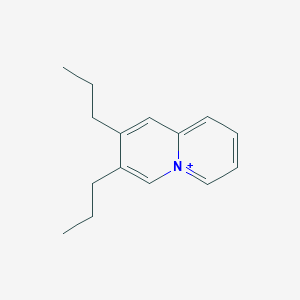![molecular formula C19H22N2O6S B280578 3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280578.png)
3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Nitrophenylpyridine (NPP) and is synthesized using a specific method that involves the reaction of various chemicals. The purpose of
Wirkmechanismus
The mechanism of action of 3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, research has shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain. In addition, this compound has been investigated for its use as a fluorescent probe in biochemical assays.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments include its potential applications in various fields, such as medicine and biochemistry. This compound has been shown to have anti-inflammatory and anti-cancer properties, and it has also been investigated for its use as a fluorescent probe in biochemical assays. However, the limitations of using this compound in lab experiments include the need for specialized equipment and techniques to synthesize and purify it.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its effects on the levels of certain neurotransmitters in the brain and its potential applications in the field of neuroscience. Additionally, further research could be conducted to investigate its potential use as a fluorescent probe in biochemical assays.
Synthesemethoden
The synthesis method of 3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 3-nitrobenzaldehyde, methyl acetoacetate, and 2-(methylthio) ethylamine in the presence of a catalyst. The reaction takes place in a solvent and under specific conditions of temperature and pressure. The resulting product is then purified using various techniques to obtain a pure form of the compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, this compound has been investigated for its use as a fluorescent probe in biochemical assays.
Eigenschaften
Molekularformel |
C19H22N2O6S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
3-O-methyl 5-O-(2-methylsulfanylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6S/c1-11-15(18(22)26-3)17(13-6-5-7-14(10-13)21(24)25)16(12(2)20-11)19(23)27-8-9-28-4/h5-7,10,17,20H,8-9H2,1-4H3 |
InChI-Schlüssel |
XDKYGHYOBFIPIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


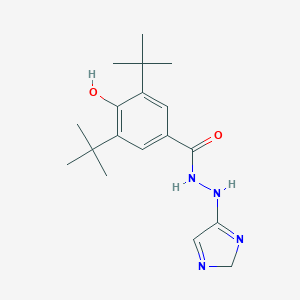
![2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)
![2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)
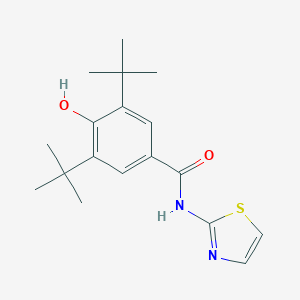
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
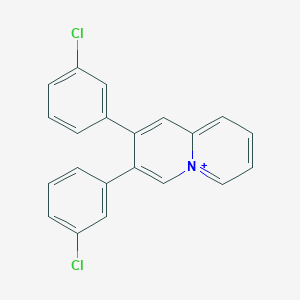
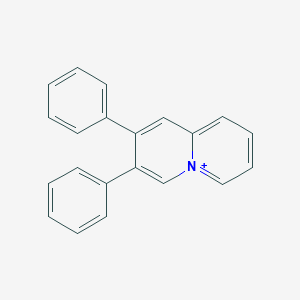

![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
